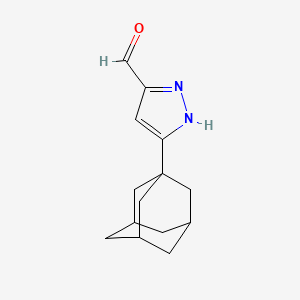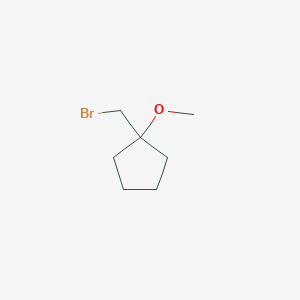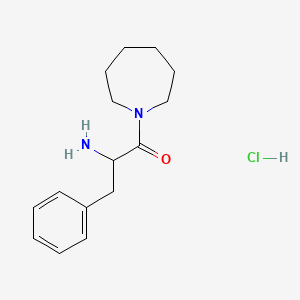
2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride
Vue d'ensemble
Description
“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is a chemical compound with the CAS Number 1220036-33-8 . It has a molecular formula of C8H17ClN2O and a molecular weight of 192.68638 .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Cancer Therapy Applications
One study reviews the application of FTY720, a compound with structural similarities, in cancer therapy. FTY720 shows preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with similar structures to be used in cancer research and therapy (Zhang et al., 2013).
Dermatological Applications
Azelaic acid, another compound reviewed for its therapeutic efficacy, is utilized in the treatment of acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on human malignant melanocytes highlight the importance of such compounds in dermatology (Fitton & Goa, 1991).
Antimicrobial and Antioxidant Properties
Chlorogenic acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant activity, antibacterial, and hepatoprotective effects. The study on CGA emphasizes the potential health benefits of compounds with antioxidant and antimicrobial properties (Naveed et al., 2018).
Analytical Chemistry Applications
The degradation of nitrogen-containing hazardous compounds is discussed in one review, underlining the effectiveness of advanced oxidation processes. This research area might be relevant for compounds like 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride, suggesting their potential role in environmental chemistry and pollution control (Bhat & Gogate, 2021).
Propriétés
IUPAC Name |
2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17;/h3-5,8-9,14H,1-2,6-7,10-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIERDAILAVOTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



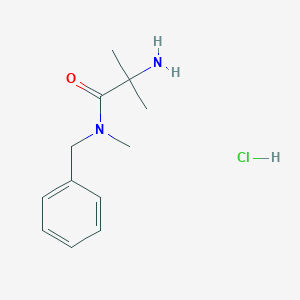
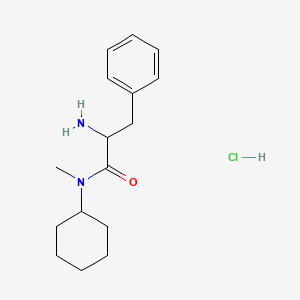
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
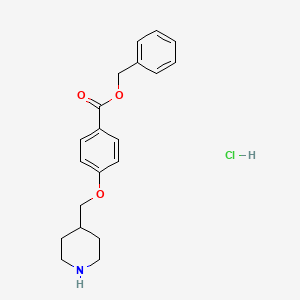
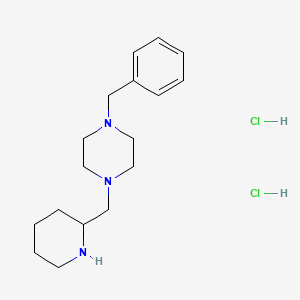
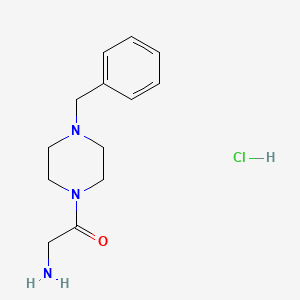
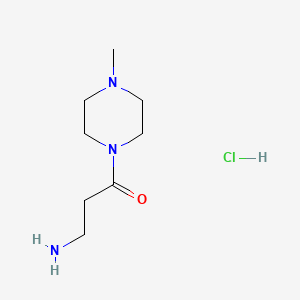
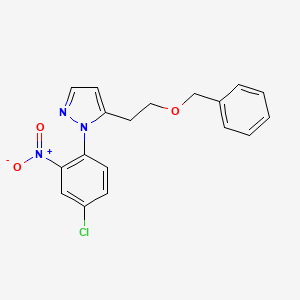
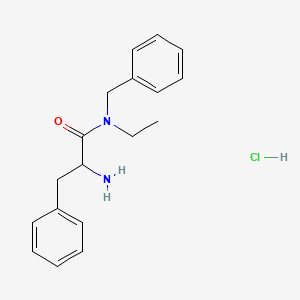
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
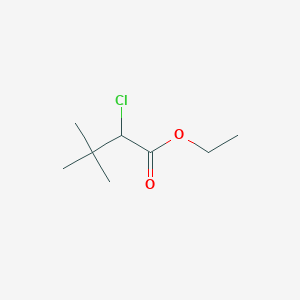
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
